An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide
An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide
For Researchers, Scientists, and Drug Development Professionals
Octafluoroadipamide (CAS No. 355-66-8) , also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic data, to support its use in research and development.
Core Chemical and Physical Properties
Octafluoroadipamide is a solid at room temperature with a high melting point, indicating strong intermolecular forces attributed to the presence of amide functionalities and the highly electronegative fluorine atoms. The perfluorinated carbon chain significantly influences its physical properties, contributing to its thermal stability.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₈N₂O₂ | [1][2] |
| Molecular Weight | 288.1 g/mol | [1][2] |
| Melting Point | 237-242 °C (decomposes) | [1][2][3] |
| Boiling Point | 329.4 °C (at 760 mmHg) | [1] |
| Density (estimate) | 1.6219 g/cm³ | [1] |
| Vapor Pressure | 0.000178 mmHg at 25°C | [1] |
| Refractive Index | 1.359 | [1] |
| Solubility | N/A | [1] |
Spectroscopic Profile
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Octafluoroadipamide. While a complete set of spectra is not publicly available, the following information can be inferred from general principles of spectroscopy for fluorinated amides.
Mass Spectrometry: A mass spectrum for Octafluoroadipamide is available through the NIST PFAS Anotated Library (LC/MS; ESI; MS2; R=17500; [M-H]-).[4] The fragmentation pattern would be expected to show losses of amide groups and fragments of the perfluorinated carbon chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift of these protons can be influenced by the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the amide groups and the carbons in the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show complex splitting patterns due to C-F and F-F couplings. The chemical shifts would be characteristic of a -(CF₂)₄- chain.
Infrared (IR) Spectroscopy: The IR spectrum of Octafluoroadipamide is expected to exhibit characteristic absorption bands for the following functional groups:
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N-H stretching: Around 3400-3200 cm⁻¹ (two bands for the primary amide).
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C=O stretching (Amide I band): Around 1680-1630 cm⁻¹.
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N-H bending (Amide II band): Around 1640-1550 cm⁻¹.
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C-F stretching: Strong absorptions in the region of 1300-1000 cm⁻¹.
Reactivity and Stability
Octafluoroadipamide's reactivity is largely dictated by the amide functional groups and the electron-withdrawing nature of the perfluorinated backbone.
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Stability: The compound is expected to be thermally stable up to its melting point, after which it decomposes.[1][2] Upon heating to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.[2]
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Reactivity with Reducing Agents: It forms a dangerously unstable complex with strong reducing agents like lithium tetrahydroaluminate.[2]
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Hydrolysis: The amide groups can undergo hydrolysis under acidic or basic conditions, although the electron-withdrawing effect of the perfluoroalkyl chain may influence the reaction rate compared to non-fluorinated amides.
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Further Reactions: The amide groups can potentially be converted to other functional groups. For instance, dehydration could yield octafluoroadiponitrile, and hydrolysis followed by conversion to the acid chloride could produce octafluoroadipoyl chloride.[1]
Synthesis and Purification
While a detailed, step-by-step experimental protocol for the synthesis of Octafluoroadipamide is not available in the searched literature, a plausible synthetic route can be inferred from its upstream products. A common method for the preparation of amides is the reaction of the corresponding acid or acid derivative with ammonia.
Figure 1. A potential synthetic pathway for Octafluoroadipamide.
Experimental Protocol (Hypothetical):
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Conversion of Perfluoroadipic Acid to Octafluoroadipoyl Chloride: Perfluoroadipic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding diacid chloride. The excess chlorinating agent would then be removed by distillation.
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Amidation of Octafluoroadipoyl Chloride: The resulting octafluoroadipoyl chloride would be dissolved in an inert solvent and treated with an excess of ammonia (gas or aqueous solution) at low temperature to form Octafluoroadipamide.
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Purification: The crude product would likely be purified by recrystallization from a suitable solvent. The choice of solvent would need to be determined experimentally.
Potential Applications in Research and Drug Development
The unique properties of fluorinated compounds make them of great interest in medicinal chemistry and materials science. While specific applications of Octafluoroadipamide are not well-documented, its structure suggests several areas of potential utility.
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Drug Discovery: Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a diamide, Octafluoroadipamide could serve as a scaffold or building block for the synthesis of novel therapeutic agents. A Quantitative Structure-Activity Relationship (QSAR) study has suggested its potential for disrupting human transthyretin (hTTR), a target relevant to diseases like amyloidosis.
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Materials Science: Perfluorinated compounds are known for their unique surface properties, thermal stability, and chemical resistance. Octafluoroadipamide could be explored as a monomer for the synthesis of specialty polyamides with enhanced properties.
Figure 2. Logical relationships between properties and applications.
Safety Information
Octafluoroadipamide is classified as an irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It is advisable to work in a well-ventilated area.
This technical guide provides a summary of the currently available information on the chemical properties of Octafluoroadipamide. Further experimental investigation is required to fully elucidate its properties and potential applications.
